3-Amino-2-bromobenzoic acid;hydrochloride

Organic Synthesis Medicinal Chemistry Building Block Comparison

Obtaining regiospecifically-defined ortho-bromoaminobenzoic acid building blocks can bottleneck medicinal chemistry workflows. 3-Amino-2-bromobenzoic acid hydrochloride (CAS 2418694-21-8) resolves this with a trifunctional scaffold optimized for divergent synthesis. • Ortho-bromo handle enables Pd-catalyzed Suzuki, Heck, and Buchwald-Hartwig couplings (reported yields 76-98% for analogous aryl bromides). • Hydrochloride salt ensures superior aqueous solubility and long-term shelf stability versus the free acid. • Demonstrated dose-dependent cytotoxicity (IC50 ~50 µg/mL, MCF-7) supports direct use in anticancer SAR campaigns. • Serves as a direct precursor to quinazolinones, benzodiazepines, and other privileged nitrogen heterocycles.

Molecular Formula C7H7BrClNO2
Molecular Weight 252.49
CAS No. 2418694-21-8
Cat. No. B2433396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-bromobenzoic acid;hydrochloride
CAS2418694-21-8
Molecular FormulaC7H7BrClNO2
Molecular Weight252.49
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)Br)C(=O)O.Cl
InChIInChI=1S/C7H6BrNO2.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3H,9H2,(H,10,11);1H
InChIKeyCFKPAEAJGBCGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-bromobenzoic acid hydrochloride (CAS 2418694-21-8): Chemical Identity and Core Characteristics


3-Amino-2-bromobenzoic acid hydrochloride (CAS 2418694-21-8) is a salt form of a 3-amino-2-halobenzoic acid, a class of compounds recognized for their utility as versatile aromatic building blocks in medicinal chemistry and organic synthesis . The parent compound, 3-amino-2-bromobenzoic acid (CAS 168899-61-4), is a brominated aminobenzoic acid featuring an amino group at the 3-position and a bromine atom ortho to the carboxylic acid . The hydrochloride salt provides enhanced stability and aqueous solubility compared to the free acid, which is a key consideration for laboratory handling and formulation . This compound serves as a strategic intermediate, with the ortho-bromo substituent providing a handle for metal-catalyzed cross-coupling reactions, while the amino and carboxylic acid groups enable diverse functionalization and heterocycle construction [1].

Why Generic Substitution of 3-Amino-2-bromobenzoic acid hydrochloride Fails: The Critical Role of the Ortho-Bromo Motif


The position of the bromine atom on the benzene ring is a primary driver of reactivity and selectivity, preventing the simple substitution of 3-amino-2-bromobenzoic acid hydrochloride with its regioisomers or other halogen analogs. For instance, the regioisomer 2-amino-3-bromobenzoic acid (CAS 20776-51-6) presents a different reactivity profile due to the altered relationship between the amino and bromo groups . The ortho-bromo configuration in the target compound is specifically required for certain Pd-catalyzed cyclization reactions to form nitrogen heterocycles [1]. Furthermore, the specific halogen identity and position influence key physicochemical properties such as melting point, solubility, and pKa, which directly impact synthetic protocols, purification strategies, and, ultimately, the biological activity of derived compounds . The hydrochloride salt form offers distinct handling and formulation advantages over the free acid, a difference that can be critical in both research and industrial settings .

Quantitative Differentiation Guide for 3-Amino-2-bromobenzoic acid hydrochloride Procurement


Regioisomeric Differentiation: Melting Point and Synthetic Utility of 3-Amino-2-bromobenzoic acid vs. 2-Amino-3-bromobenzoic acid

A critical differentiation factor for procurement is the regioisomeric identity. The target compound's parent free acid, 3-amino-2-bromobenzoic acid, exhibits a melting point (mp) of 153-158 °C . This is significantly lower than the mp of its regioisomer, 2-amino-3-bromobenzoic acid (CAS 20776-51-6), which has a reported mp of 174-178 °C . This ~20 °C difference in thermal behavior can be a decisive factor for purification via recrystallization and for solid-state formulation in early-stage drug development. Furthermore, the distinct regioisomeric structure dictates their roles as building blocks; the ortho-relationship of the bromine and amino group to the carboxylic acid in the target compound is essential for specific Pd-catalyzed cyclizations leading to indole and quinoline derivatives, an application not directly served by the 2-amino-3-bromo isomer [1].

Organic Synthesis Medicinal Chemistry Building Block Comparison

Halogen Series Comparison: Unique Solubility Profile of 3-Amino-2-bromobenzoic acid vs. Chloro and Iodo Analogs

Within the 3-amino-2-halobenzoic acid series, the bromine atom imparts a distinct balance of reactivity and physicochemical properties. The calculated water solubility of the parent 3-amino-2-bromobenzoic acid is 1.2 g/L at 25 °C . This solubility lies between that of its lighter halogen analog, 3-amino-2-chlorobenzoic acid (CAS 108679-71-6), and the heavier, more lipophilic 3-amino-2-iodobenzoic acid (CAS 85600-30-2) . While direct solubility data for the chloro and iodo analogs are not reported in the same source, the trend in LogP values (Cl: 2.20160 [1]; Br: 2.3107 [2]) confirms the expected increase in lipophilicity with halogen size, which inversely correlates with water solubility. This intermediate solubility profile makes the bromo derivative a versatile choice for medicinal chemistry campaigns, as it can balance the need for some aqueous solubility with the desire for sufficient lipophilicity for membrane permeability. The choice of halogen can be a crucial early-stage decision point in lead optimization [3].

Physicochemical Properties Medicinal Chemistry Solubility

Synthetic Advantage: Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling

The ortho-bromo substituent of the target compound is a prime substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. While specific yield data for the exact compound in a standardized Suzuki reaction is not available in the primary literature, class-level inference from related bromobenzoic acids and aryl bromides demonstrates high reactivity [1]. For instance, general procedures for Suzuki couplings of aryl bromides with arylboronic acids report high yields (76-98%) under mild conditions [2]. The presence of the ortho-bromo group, combined with the electron-donating amino group, can further modulate the reactivity, making it a uniquely useful building block for constructing biaryl and heteroaryl libraries. This contrasts with the chloro analog, which is typically less reactive in such couplings, and the iodo analog, which can be prone to side reactions or stability issues .

Organic Synthesis Cross-Coupling Palladium Catalysis

Biological Activity: Documented Cytotoxic Activity in MCF-7 Cancer Cells

The parent compound, 3-amino-2-bromobenzoic acid, has demonstrated specific biological activity that can inform the selection of its hydrochloride salt for further investigation. A study reported a cytotoxic IC50 value of approximately 50 µg/mL against the MCF-7 human breast cancer cell line [1]. While this is moderate activity, it provides a quantifiable benchmark for the scaffold's potential as an anticancer agent. This activity profile differentiates it from simple aminobenzoic acids lacking the bromine substituent, which are often devoid of such activity [2]. Furthermore, the bromine atom's presence is known to enhance binding affinity to certain biological targets compared to non-halogenated analogs, a trend supported by structure-activity relationship (SAR) studies in drug discovery [3].

Cancer Research Cytotoxicity MCF-7 Cell Line

Optimal Application Scenarios for 3-Amino-2-bromobenzoic acid hydrochloride Based on Differential Evidence


Synthesis of Novel Kinase Inhibitors and Anticancer Agents

The demonstrated cytotoxic activity (IC50 ~50 µg/mL against MCF-7 cells [1]) and the compound's utility as a building block for complex heterocycles make it a strategic choice for medicinal chemistry programs targeting cancer. The hydrochloride salt form enhances its suitability for parallel synthesis and library generation . The bromine atom serves as a handle for late-stage diversification via Suzuki coupling to explore structure-activity relationships (SAR) around the benzoic acid core [2].

Construction of Biaryl Libraries via Suzuki-Miyaura Cross-Coupling

The ortho-bromo substituent is a prime substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling, a reaction for which high yields (76-98%) are reported for similar aryl bromides [2]. This compound is ideally suited for generating diverse biaryl and heteroaryl libraries, a key task in hit-to-lead and lead optimization campaigns . Its use is particularly valuable when a carboxylic acid functional group is required in the final product, as it eliminates the need for a subsequent hydrolysis step.

Development of Antimicrobial Peptidomimetics

The compound's structure makes it a valuable scaffold for peptidomimetic design. Studies indicate that incorporating 3-aminobenzoic acid scaffolds into peptide chains can enhance antibacterial activity and hydrolytic stability while reducing cytotoxicity [3]. The presence of the bromine atom offers an additional vector for further functionalization or for probing binding site interactions, making it a superior choice over the non-halogenated 3-aminobenzoic acid for this application.

Preparation of Nitrogen-Containing Heterocycles

The ortho-amino-carboxylic acid motif is a classic precursor for synthesizing a wide range of nitrogen heterocycles, such as quinazolinones and benzodiazepines, which are privileged structures in medicinal chemistry [4]. The bromine atom can serve as a protecting group or as a site for further functionalization after the heterocycle is formed. The distinct melting point (153-158 °C for the free acid ) also provides a reliable quality control metric for ensuring the correct regioisomer is used, which is critical for achieving the desired reaction outcome.

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